2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetohydrazide
Description
2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetohydrazide belongs to the quinazolinone-acetohydrazide class, a scaffold renowned for diverse pharmacological activities. These activities are modulated by substituents such as chloro, methoxy, and aryl groups, which influence molecular interactions and pharmacokinetics .
Properties
Molecular Formula |
C12H12ClN3O3 |
|---|---|
Molecular Weight |
281.69 g/mol |
IUPAC Name |
2-(5-chloro-8-methoxy-4-oxoquinolin-1-yl)acetohydrazide |
InChI |
InChI=1S/C12H12ClN3O3/c1-19-9-3-2-7(13)11-8(17)4-5-16(12(9)11)6-10(18)15-14/h2-5H,6,14H2,1H3,(H,15,18) |
InChI Key |
NCKFHMNJSRKCRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C(=O)C=CN2CC(=O)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Impact :
- Chloro groups (e.g., 5-chloro in quinazolinones) enhance cytotoxicity by increasing electrophilicity and DNA interaction.
- Methoxy groups (e.g., 8-methoxy) improve solubility and metabolic stability, as seen in antimicrobial derivatives.
- Arylidene moieties (e.g., benzylidene in hydrazones) modulate enzyme inhibition (e.g., urease IC50 = 1.86 µg/mL).
Cytotoxicity and Caspase Activation
- Quinazolinone Derivatives: 2-(6-Chloro-4-oxoquinazolin-3-yl)acetohydrazide activated caspase-3 in U937 lymphoma cells 5-fold over controls, outperforming PAC-1.
- Thieno[2,3-d]pyrimidine Derivatives: Compounds with methyl and phenyl groups (e.g., C15H14N4O2S) showed moderate cytotoxicity against colon (SW620) and lung (NCI-H23) cancer cells.
Antimicrobial Activity
- Pyridothienopyrimidines: Derivatives with 4-methoxyphenyl and thiophene groups (e.g., compounds 7a–b) exhibited MIC values of 2–8 µg/mL against S. aureus and E. coli, comparable to ampicillin.
- Quinazolinone Hydrazones: N′-(4-Chlorobenzylidene) derivatives demonstrated zone of inhibition = 18–22 mm against gram-negative pathogens.
Enzyme Inhibition
- Urease Inhibition : 2-[2-(3-Methoxybenzyl)-4-oxoquinazolin-3-yl]acetohydrazide showed IC50 = 1.86 µg/mL , acting via competitive inhibition.
- Antioxidant Activity : Phthalimide derivatives (e.g., compound 1b) exhibited DPPH scavenging activity = 80–85% at 100 µM, linked to MAO-B and COX-2 targeting.
Pharmacokinetic and Toxicity Considerations
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